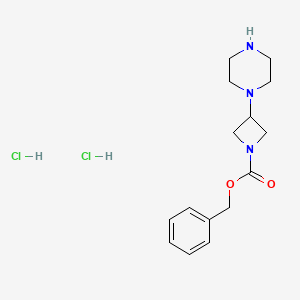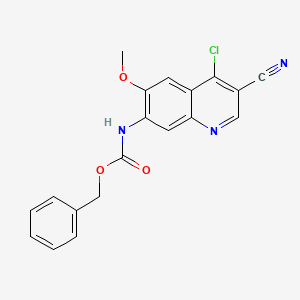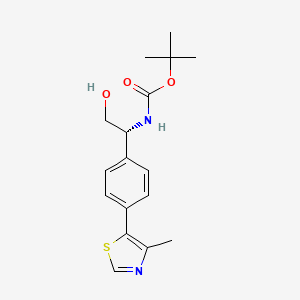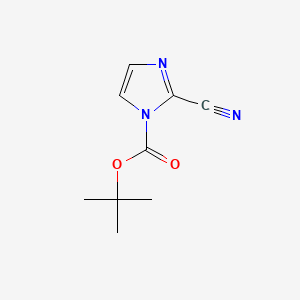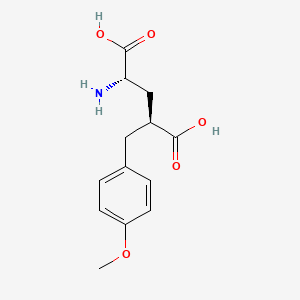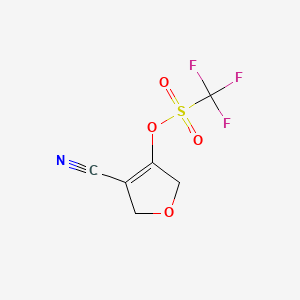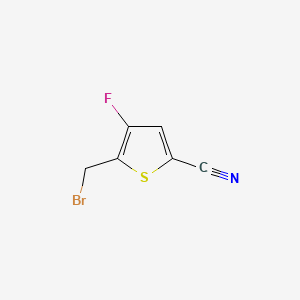
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromomethyl, fluoro, and carbonitrile groups. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile typically involves the bromomethylation of thiophene derivatives. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and is highly efficient. Industrial production methods may involve similar bromomethylation reactions but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro group can enhance the compound’s stability and bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile include other thiophene derivatives with different substituents, such as:
5-(Bromomethyl)-thiophene-2-carbonitrile: Lacks the fluoro group, which may affect its reactivity and stability.
4-Fluoro-thiophene-2-carbonitrile: Lacks the bromomethyl group, which may reduce its electrophilic reactivity.
5-(Chloromethyl)-4-fluoro-thiophene-2-carbonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, which may alter its reactivity and applications
Propriétés
Formule moléculaire |
C6H3BrFNS |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3BrFNS/c7-2-6-5(8)1-4(3-9)10-6/h1H,2H2 |
Clé InChI |
AHOJHGSXTMLONC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1F)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


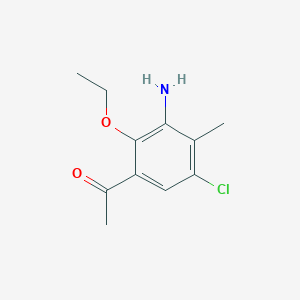
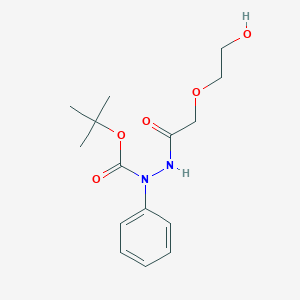
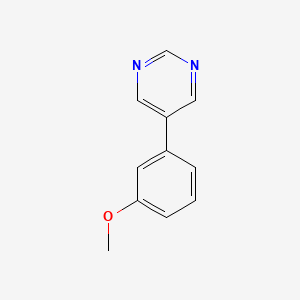
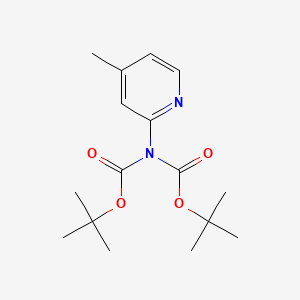
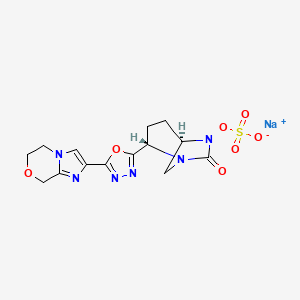
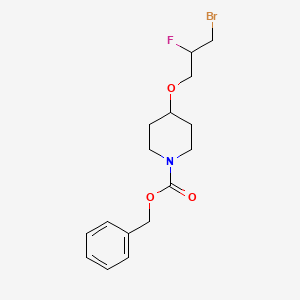
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
